molecular formula C25H20FNO6S B2824001 methyl 4-(1-(4-fluorophenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 1021227-81-5

methyl 4-(1-(4-fluorophenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No. B2824001
CAS RN: 1021227-81-5
M. Wt: 481.49
InChI Key: NJIHUHVHQWTPQV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a hydroxy group, a tosyl group, and a pyrrole ring . These functional groups could potentially give the compound a variety of interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The fluorophenyl group, for example, could potentially participate in π-π stacking interactions, while the hydroxy group could form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a fluorophenyl group could increase its lipophilicity, while the presence of a hydroxy group could make it more polar .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of complex organic molecules, including those with fluorinated components and benzoate groups, often involve detailed studies to understand their physicochemical properties and potential applications. For example, a study on the synthesis, crystal structure, and DFT study of certain boric acid ester intermediates with benzene rings showcases the process of obtaining these compounds through substitution reactions and analyzing their structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds' molecular electrostatic potential and frontier molecular orbitals were investigated, revealing some of their physicochemical properties (Huang et al., 2021).

Potential Applications

The detailed study of organic compounds often leads to discovering potential applications, such as in materials science, pharmacology, and environmental science. For instance, certain derivatives have been studied for their mesomorphic behavior and photo-luminescent properties, which are crucial in developing new materials for electronics and photonics (Han et al., 2010). Similarly, the understanding of how certain structures interact with biological systems can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with specific biological targets to exert its effects .

properties

IUPAC Name

methyl 4-[1-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO6S/c1-15-3-13-20(14-4-15)34(31,32)23-21(16-5-7-17(8-6-16)25(30)33-2)27(24(29)22(23)28)19-11-9-18(26)10-12-19/h3-14,21,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIHUHVHQWTPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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